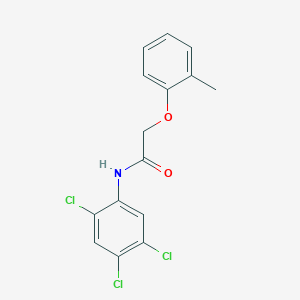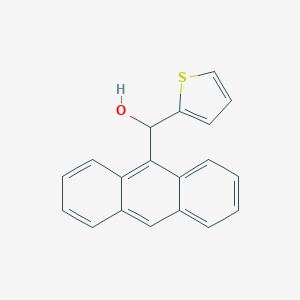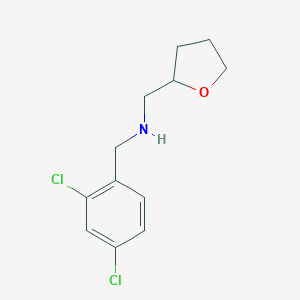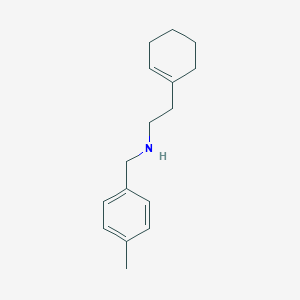
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a bicyclic aromatic hydrocarbon. The presence of a bromine atom and a piperidino group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether typically involves the reaction of 1-bromo-2-naphthol with piperidine and an appropriate ethanone derivative. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthoxy derivatives, while oxidation can lead to the formation of naphthoquinones.
Applications De Recherche Scientifique
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether involves its interaction with specific molecular targets. The bromine atom and the piperidino group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative.
1-Bromo-2-naphthol: A precursor in the synthesis of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether.
2-Bromo-1-naphthaldehyde: Another brominated naphthalene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a piperidino group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H18BrNO2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C17H18BrNO2/c18-17-14-7-3-2-6-13(14)8-9-15(17)21-12-16(20)19-10-4-1-5-11-19/h2-3,6-9H,1,4-5,10-12H2 |
Clé InChI |
PMIRSUMMDKSKOB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canonique |
C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






methanol](/img/structure/B324509.png)
methanol](/img/structure/B324510.png)
![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanol](/img/structure/B324514.png)

![N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine](/img/structure/B324518.png)

![1-[[(E)-indol-3-ylidenemethyl]amino]-4,6-dimethylpyridin-2-one](/img/structure/B324522.png)
![N-[4-({2-[(2-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B324524.png)
![N-(4-{[2-(4-cyanobenzylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324527.png)
![N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide](/img/structure/B324529.png)
